BENZYL N-(1-BENZOTHIOPHEN-2-YL)CARBAMATE
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Overview
Description
Benzyl N-(1-benzothiophen-2-yl)carbamate: is a chemical compound with the molecular formula C16H13NO2S It is known for its unique structure, which includes a benzothiophene moiety linked to a benzyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(1-benzothiophen-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-benzothiophen-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-(1-benzothiophen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbamate group to an amine, or reduce the benzothiophene ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzothiophene moieties, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced benzothiophene derivatives.
Substitution: Various substituted benzyl or benzothiophene derivatives.
Scientific Research Applications
Benzyl N-(1-benzothiophen-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl N-(1-benzothiophen-2-yl)carbamate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzothiophene moiety may play a role in binding to biological receptors or enzymes, while the carbamate group could influence the compound’s stability and reactivity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- Benzyl N-(1-benzothiophen-2-yl)carbamate
- Benzyl N-(7-bromo-1-benzothiophen-2-yl)carbamate
- Benzyl N-(1-benzothiophen-3-yl)carbamate
Comparison: this compound is unique due to its specific substitution pattern on the benzothiophene ring. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the presence of a bromine atom in Benzyl N-(7-bromo-1-benzothiophen-2-yl)carbamate can significantly alter its electronic properties and reactivity .
Biological Activity
Benzyl N-(1-benzothiophen-2-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its notable biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article delves into the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C₁₄H₁₃N₁O₂S
Molecular Weight : 253.33 g/mol
The compound features a benzyl group linked to a benzothiophene moiety via a carbamate functional group. This unique structure contributes to its biological properties, particularly its interaction with various enzymes and receptors.
Biological Activity Overview
This compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound has shown potential in inhibiting cholinesterases, which are critical for neurotransmitter regulation. This inhibition could have implications for treating neurodegenerative diseases.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
- Anti-Cancer Properties : Research indicates that derivatives of benzothiophene often exhibit anti-cancer activities, making this compound a candidate for further exploration in oncology.
Structure-Activity Relationship (SAR)
Studies on SAR have revealed that modifications in the benzothiophene structure can enhance binding affinity and selectivity towards specific biological targets. The presence of the carbamate group is crucial for increasing the compound's interaction with enzymes, as it can influence the binding dynamics significantly.
Compound Name | Structure | Unique Features |
---|---|---|
Benzyl Carbamate | C₉H₁₁N₁O₂ | Simpler structure; lacks heteroaromatic ring |
1-Benzothiophene | C₈H₆S | Core structure without carbamate; used in organic synthesis |
N-Benzoylbenzothiophene | C₁₃H₉NOS | Contains a carbonyl group; potential for different reactivity |
Benzyl N-(6-thiocyanatobenzo[d]thiazol-2-yl)carbamate | C₁₄H₁₂N₂O₂S₂ | Contains thiocyanate; offers different biological activity |
Enzyme Inhibition Studies
Research has indicated that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study conducted on various derivatives showed that modifications to the benzothiophene ring could enhance inhibitory potency against these enzymes, with some compounds exhibiting IC50 values in the low micromolar range.
Antimycobacterial Activity
In a study evaluating the antimycobacterial properties of related compounds, several derivatives showed significant activity against Mycobacterium tuberculosis. The presence of the benzothiophene moiety was linked to enhanced efficacy, suggesting that this compound may also possess similar properties .
Anti-Cancer Potential
A recent investigation into the anti-cancer activities of benzothiophene derivatives demonstrated promising results. Compounds were tested against various cancer cell lines, revealing that those with structural similarities to this compound exhibited cytotoxic effects at submicromolar concentrations.
Properties
IUPAC Name |
benzyl N-(1-benzothiophen-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c18-16(19-11-12-6-2-1-3-7-12)17-15-10-13-8-4-5-9-14(13)20-15/h1-10H,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHVERTVPNHFKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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